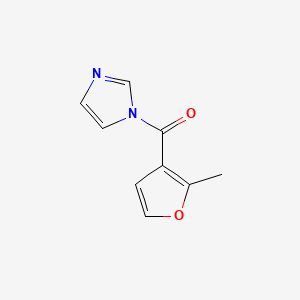

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

Overview

Description

It is a precursor material used in the synthesis of perovskite solar cells, particularly formamidinium lead iodide (FAPbI₃), which has shown promise in achieving high solar conversion efficiencies . Formamidinium iodide is known for its narrower bandgap compared to methylammonium lead iodide, making it more suitable for solar energy applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamidinium iodide can be synthesized by reacting formamidine acetate with hydroiodic acid. The reaction typically takes place in an aqueous solution, followed by recrystallization to obtain pure formamidinium iodide crystals .

Industrial Production Methods: In industrial settings, formamidinium iodide is produced by a similar method, but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The final product is often further purified by recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: Formamidinium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to formamidinium nitrate.

Reduction: It can be reduced to formamidine.

Substitution: It can undergo substitution reactions with other halides to form different halide salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.

Major Products:

Oxidation: Formamidinium nitrate.

Reduction: Formamidine.

Substitution: Various halide salts, such as formamidinium chloride or formamidinium bromide.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 1

- Topological Polar Surface Area : 48 Ų

Medicinal Chemistry

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological systems, particularly in the context of:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole and furan rings exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

RNA Modulation

The compound has been identified as a 5S rRNA modificator , suggesting its role in RNA biology. This application is particularly relevant in:

- Gene Expression Studies : Modifying RNA structures can lead to insights into gene regulation mechanisms.

- Therapeutic Applications : Targeting rRNA can provide novel strategies for treating diseases linked to dysfunctional gene expression.

Material Science

Due to its unique chemical structure, this compound may find applications in materials science:

- Organic Electronics : The compound's electronic properties could be harnessed in the development of organic semiconductors.

- Polymer Chemistry : Its reactivity can be utilized in synthesizing new polymers with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in Nature Chemical Biology explored the antimicrobial properties of imidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria.

Case Study 2: Anticancer Research

In a research article from Springer Nature, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that specific substitutions on the furan moiety could lead to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 3: RNA Interaction Studies

Research highlighted in Nature Chemical Biology examined how this compound interacts with RNA structures. The study revealed that it could modulate RNA folding and stability, providing insights into potential therapeutic applications for RNA-targeting drugs.

Mechanism of Action

Formamidinium iodide exerts its effects primarily through its role as a precursor in the formation of perovskite materials. The formamidinium cation (FA⁺) interacts with lead iodide (PbI₂) to form formamidinium lead iodide (FAPbI₃), which has a perovskite crystal structure. This structure is responsible for the material’s high light absorption coefficient, long carrier lifetime, and low exciton binding energy, making it highly efficient for solar energy conversion .

Comparison with Similar Compounds

Methylammonium iodide (CH₃NH₃I): Used in the synthesis of methylammonium lead iodide (MAPbI₃), which has a wider bandgap and lower thermal stability compared to formamidinium lead iodide.

Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI₃), which has better thermal stability but a wider bandgap compared to formamidinium lead iodide.

Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .

Biological Activity

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by an imidazole ring fused with a 2-methylfuran moiety, which contributes to its diverse biological properties. Imidazole derivatives are known for their broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against Gram-positive and Gram-negative bacteria using the cylinder well diffusion method. The results showed that certain derivatives displayed substantial zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin (control) | 28 |

This table summarizes the efficacy of selected compounds compared to a standard antibiotic, highlighting the potential of imidazole-based drugs in treating infections .

Anticancer Activity

Imidazole-containing compounds have shown promise in anticancer research. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain analogs significantly reduced the viability of cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study: Antitumor Activity

A recent study focused on the synthesis of novel imidazole derivatives and their evaluation against various cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity. Notably, one derivative led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring can act as a proton donor or acceptor, influencing enzyme activity and receptor interactions. This amphoteric nature allows it to participate in diverse biochemical pathways.

Interaction with Enzymes

Imidazoles are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory processes and signal transduction pathways. By modulating these enzymes, imidazole derivatives can exert anti-inflammatory effects and potentially improve therapeutic outcomes in conditions like arthritis and cancer .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption characteristics with moderate bioavailability. However, detailed toxicity profiles are necessary to ensure safety for clinical applications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | TBD |

| Clearance rate | TBD |

These parameters are critical for determining appropriate dosing regimens in future clinical trials.

Q & A

Basic Research Questions

Q. How can (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone be synthesized, and what methods confirm its structural integrity?

- Synthesis : A common approach involves coupling reactions using reagents like di(1H-imidazol-1-yl)methanone (HY-79880) under inert conditions (e.g., chloroform at 60°C for 12 hours) . Similar protocols for imidazole-containing compounds utilize condensation reactions with carbonyl intermediates .

- Structural Confirmation : Single-crystal X-ray diffraction (XRD) is definitive for stereochemical assignment, as demonstrated for analogous anti-Candida agents . Complementary techniques include H/C NMR and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- XRD : Resolves crystallographic parameters (e.g., bond angles, E/Z configuration) .

- NMR : H NMR identifies proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, furan methyl at δ 2.3 ppm) .

- FT-IR : Confirms carbonyl (C=O) stretching vibrations (~1650–1700 cm) .

Q. What are the key physical and chemical properties influencing its handling and stability?

- Stability : Sensitive to light and moisture; store under nitrogen at –20°C .

- Reactivity : The methanone group participates in nucleophilic substitutions, while the imidazole ring enables metal coordination .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict its electronic structure and bioactivity?

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps using software (e.g., Gaussian) with functionals like B3LYP .

- Docking Studies : Simulate binding to targets (e.g., Candida enzymes) using AutoDock Vina, referencing crystal structures from PDB .

Q. How to design experiments for evaluating antifungal activity, and how are contradictions in bioactivity data resolved?

- In Vitro Assays : Follow protocols for anti-Candida testing (e.g., MIC determination via broth microdilution) .

- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., XRD-confirmed stereochemistry vs. bioactivity) and control for impurities via HPLC .

Q. What strategies optimize reaction conditions to improve synthetic yield?

- Catalyst Screening : Test bases (e.g., KCO) or coupling agents (e.g., EDCI) in polar aprotic solvents (DMF, THF) .

- Temperature/Time : Reflux in chloroform (60°C, 12 h) achieves ~76% yield for similar imidazole derivatives .

Q. How do fluorinated analogs compare in structure-activity relationship (SAR) studies?

- Fluorine Substitution : Enhances metabolic stability and target affinity. Compare with analogs like (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone .

- Bioactivity Trends : Fluorine at the phenyl ring increases lipophilicity, improving membrane permeability in antifungal assays .

Q. What mechanistic insights can be gained from studying its interactions with biological targets?

- Enzyme Inhibition : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants () against cytochrome P450 or lanosterol demethylase .

- Cellular Uptake : Track intracellular accumulation via fluorescence labeling or LC-MS quantification .

Q. Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling Reaction | Di(1H-imidazol-1-yl)methanone, CHCl, 60°C, 12 h | 76% | |

| Purification | Column chromatography (SiO, hexane/EtOAc) | 95% |

Table 2 : Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (400 MHz) | Imidazole H: δ 7.5–7.7 (m, 2H); Furan CH: δ 2.3 (s, 3H) | |

| XRD | C=O bond length: 1.21 Å; Dihedral angle: 85° |

Properties

IUPAC Name |

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.